molecular formula C25H26N8O3 B11524700 N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide

N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide

Cat. No.: B11524700
M. Wt: 486.5 g/mol
InChI Key: YZNDHVRDXHWKEJ-KPGMTVGESA-N
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Description

N-{4-[(1E)-1-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]ETHYL]PHENYL}ACETAMIDE is a complex organic compound that features a triazine ring, a furan moiety, and various functional groups

Preparation Methods

The synthesis of N-{4-[(1E)-1-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]ETHYL]PHENYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the furan and methoxyphenyl groups. The final step involves the formation of the hydrazone linkage under specific reaction conditions, such as the use of hydrazine hydrate in the presence of a catalyst.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

    Hydrolysis: Acidic or basic hydrolysis can break down the hydrazone linkage, yielding the corresponding amines and aldehydes.

Scientific Research Applications

N-{4-[(1E)-1-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]ETHYL]PHENYL}ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(1E)-1-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]ETHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other triazine derivatives and hydrazones. Compared to these, N-{4-[(1E)-1-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]ETHYL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

  • 2,4-Dichloroaniline
  • Caffeine
  • Various triazine-based herbicides

Properties

Molecular Formula

C25H26N8O3

Molecular Weight

486.5 g/mol

IUPAC Name

N-[4-[(E)-N-[[4-(furan-2-ylmethylamino)-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]-C-methylcarbonimidoyl]phenyl]acetamide

InChI

InChI=1S/C25H26N8O3/c1-16(18-6-8-19(9-7-18)27-17(2)34)32-33-25-30-23(26-15-22-5-4-14-36-22)29-24(31-25)28-20-10-12-21(35-3)13-11-20/h4-14H,15H2,1-3H3,(H,27,34)(H3,26,28,29,30,31,33)/b32-16+

InChI Key

YZNDHVRDXHWKEJ-KPGMTVGESA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NCC3=CC=CO3)/C4=CC=C(C=C4)NC(=O)C

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NCC3=CC=CO3)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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